
2-Ethylhexahydropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexahydropyrimidine is a heterocyclic organic compound featuring a six-membered ring with two nitrogen atoms at positions 1 and 3 This compound is part of the hexahydropyrimidine family, known for its diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethylhexahydropyrimidine can be synthesized through several methods. One common approach involves the cyclocondensation of propane-1,3-diamine with formaldehyde and an appropriate alcohol. This reaction typically occurs under acidic conditions and may require a catalyst to proceed efficiently . Another method involves the Biginelli reaction, which combines aldehydes, urea, and β-ketoesters under acidic conditions to form the desired hexahydropyrimidine derivative .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. The use of solid acid catalysts, such as silica-supported acids, can enhance the reaction rate and selectivity. Additionally, solvent-free conditions are sometimes utilized to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylhexahydropyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Pyrimidine derivatives.
Reduction: Saturated hexahydropyrimidine derivatives.
Substitution: N-alkyl or N-acyl hexahydropyrimidine derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Ethylhexahydropyrimidine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Hexahydropyrimidine: Lacks the ethyl group, resulting in different reactivity and applications.
Tetrahydropyrimidine: Contains fewer hydrogen atoms, leading to distinct chemical properties and uses.
Uniqueness of 2-Ethylhexahydropyrimidine: The presence of the ethyl group at the second position enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This unique feature makes it more effective in certain applications, such as drug development and material science .
Propriétés
Numéro CAS |
22385-49-5 |
|---|---|
Formule moléculaire |
C6H14N2 |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
2-ethyl-1,3-diazinane |
InChI |
InChI=1S/C6H14N2/c1-2-6-7-4-3-5-8-6/h6-8H,2-5H2,1H3 |
Clé InChI |
MMLSDOPMFZSMLV-UHFFFAOYSA-N |
SMILES canonique |
CCC1NCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



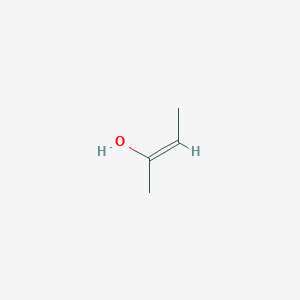

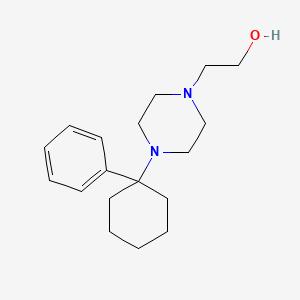

![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)
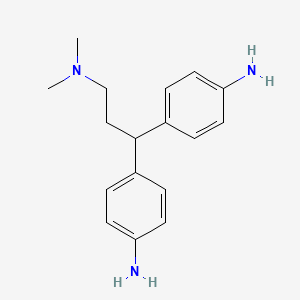
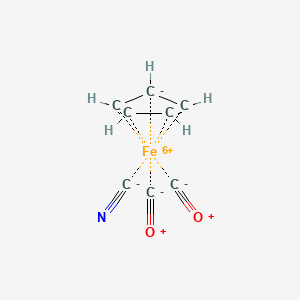
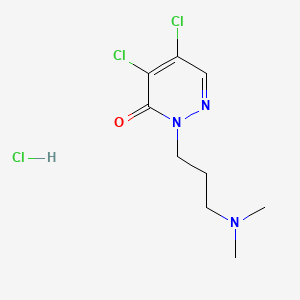
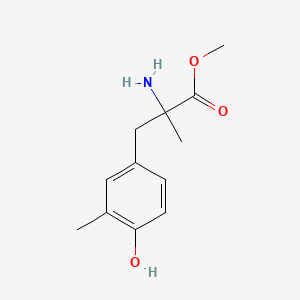
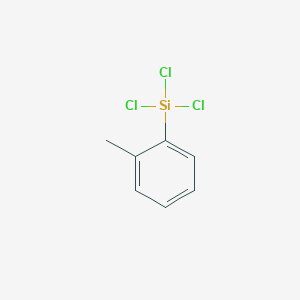
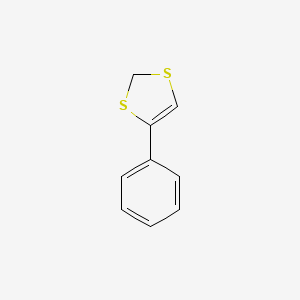

![2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-](/img/structure/B14714927.png)
